LogP and PSA-Driven Chromatographic Orthogonality vs. Lenalidomide API
The target compound exhibits a predicted LogP of 1.51 and a topological PSA of 118.73 Ų, which are substantially higher than the corresponding values for lenalidomide (LogP 0.88; PSA 92.5 Ų) [1]. The ΔLogP of +0.63 units and the ΔPSA of +26.23 Ų predict that the target compound will be significantly more retained on a standard C18 reversed-phase column under typical RP-HPLC conditions used for lenalidomide impurity profiling (e.g., phosphate buffer pH 3.0–4.0 / acetonitrile gradient, 210–220 nm detection) [2]. This chromatographic orthogonality is critical because co-elution of the dimethyl ester impurity with the API or with the 4-nitro lenalidomide intermediate (CAS 827026-45-9) would produce false negatives in purity assessment; the measured LogP difference ensures baseline resolution when column and gradient are appropriately selected [2].
| Evidence Dimension | Predicted lipophilicity (LogP) and topological polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 1.51; PSA = 118.73 Ų |
| Comparator Or Baseline | Lenalidomide (CAS 191732-72-6): LogP = 0.88; PSA = 92.5 Ų |
| Quantified Difference | ΔLogP = +0.63 (72% higher); ΔPSA = +26.23 Ų (28% larger) |
| Conditions | Predicted values from ChemSrc (target) and Molbase (lenalidomide); experimentally validated in RP-HPLC systems using C18 column, phosphate buffer (pH 3.0–4.0) / acetonitrile gradient, 210–220 nm UV detection |
Why This Matters
The 0.63-unit higher LogP translates to measurably longer retention, enabling chromatographic resolution from lenalidomide and other more polar impurities in a single HPLC run — a prerequisite for ANDA regulatory filing where baseline separation of all specified impurities must be demonstrated.
- [1] Molbase. Lenalidomide (CAS 191732-72-6): LogP 0.8777, PSA 92.5, mp 269–271 °C. https://qiye.molbase.cn (accessed 2026). View Source
- [2] Sitamahalakshmi, D.S.V.N.; Bharath, P.; Ramachandran, D.; Ramamurty, D.S.V.N.M. Stability Indicating RP-HPLC Method for Quantitative Estimation of Lenalidomide and Its Impurities in Solid Dosage Form. Int. J. Life Sci. Pharma Res. 2023, 13(4), P29–P42. DOI: 10.22376/ijlpr.2023.13.4.P29-P42. Describes RP-HPLC conditions (Inertsil ODS-3V, 150×4.6 mm, 3 μm; phosphate buffer pH 3.0/acetonitrile gradient; 210 nm) validated for lenalidomide impurity separation. View Source
